molecular formula C20H13BrN2O3 B5307349 N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide

Cat. No.: B5307349
M. Wt: 409.2 g/mol
InChI Key: CIJUHDGDDFUISB-FOWTUZBSSA-N
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Description

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

IUPAC Name

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c21-14-9-7-13(8-10-14)12-16(22-19(24)18-6-3-11-25-18)20-23-15-4-1-2-5-17(15)26-20/h1-12H,(H,22,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUHDGDDFUISB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C\C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide is unique due to its combination of a benzoxazole core with a bromophenyl ethenyl group and a furan-2-carboxamide moiety. This unique structure imparts specific electronic, chemical, and biological properties that distinguish it from other similar compounds .

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